molecular formula C10H19ClN4O2 B1377809 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride CAS No. 1435983-61-1

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

Cat. No. B1377809
M. Wt: 262.74 g/mol
InChI Key: ZBWDZRQTTJEOJD-UHFFFAOYSA-N
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Description

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride, also known as 3-AIPH, is an organic compound composed of an amino group, an oxadiazole ring, and a propanamide group. It is an important component of many pharmaceuticals, including anticonvulsants, antibiotics, and analgesics. 3-AIPH is a versatile molecule, with a wide range of applications in both scientific research and clinical practice.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown the synthesis of azole derivatives, including 1,3,4-oxadiazoles, which have been found to exhibit good antibacterial activity against specific strains. These compounds were synthesized through various chemical reactions, highlighting the potential use of similar structures in developing new antibacterial agents (Tumosienė et al., 2012).

Enzyme Inhibition and Anticancer Properties

Another study focused on the synthesis of bi-heterocyclic propanamides, demonstrating significant urease inhibitory potential. This research underscores the importance of these compounds in medical chemistry, especially for their enzyme inhibition capabilities, which can be crucial in developing treatments for diseases related to enzyme dysfunction (Abbasi et al., 2020).

Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory activities of certain 1,3,4-oxadiazole derivatives were also explored, with some compounds displaying significant activity greater than standard references. This highlights the potential of such compounds in the development of new drugs aimed at treating conditions associated with oxidative stress and inflammation (Sravya et al., 2019).

Alzheimer’s Disease Treatment Candidates

A study synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate them as drug candidates for Alzheimer’s disease. This research demonstrates the role of such compounds in neurodegenerative disease research, offering a potential pathway for new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

3-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.ClH/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11;/h7H,3-6,11H2,1-2H3,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDZRQTTJEOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
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3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride
Reactant of Route 6
3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

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